2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate
Description
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO3/c17-12-7-5-11(6-8-12)9-19-15(20)10-22-16(21)13-3-1-2-4-14(13)18/h1-8H,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVPPLXZTWLVCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate typically involves the reaction of 4-bromobenzylamine with 2-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate on a larger scale.
Chemical Reactions Analysis
Step 1: Esterification of 2-chlorobenzoic acid
2-Chlorobenzoic acid reacts with α-bromo ketones (e.g., bromomethyl ketones) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. For example:
-
Reagents : 2-chlorobenzoic acid, 2-bromo-1-(4-bromophenyl)ethan-1-one, K₂CO₃, DMF.
-
Conditions : Stirred at room temperature for 3–6 hours, yielding 2-(4-bromophenyl)-2-oxoethyl 2-chlorobenzoate .
Step 2: Amination with 4-bromobenzylamine
The ketone intermediate undergoes nucleophilic substitution with 4-bromobenzylamine in ethanol:
-
Reagents : 2-(4-bromophenyl)-2-oxoethyl 2-chlorobenzoate, 4-bromobenzylamine, ethanol.
-
Conditions : Reflux for 4–6 hours, yielding the final compound .
Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Value | Yield Range (%) | Reference |
|---|---|---|---|
| Base (Step 1) | K₂CO₃ | 85–92 | |
| Solvent (Step 1) | DMF | 88–95 | |
| Temperature (Step 2) | 80°C (reflux) | 78–82 | |
| Reaction Time | 4–6 hours (Step 2) | 80–85 |
Hydrolysis Reactions
-
Ester Hydrolysis : The ester group undergoes hydrolysis under acidic or basic conditions:
-
Amide Stability : The benzylamide group resists hydrolysis under mild conditions but degrades in concentrated HCl at 100°C .
Photolytic Reactivity
Phenacyl ester derivatives (e.g., 2-oxoethyl esters) undergo Norrish-type II photolysis under UV light (λ = 254 nm), generating radicals and rearranged products .
Table 2: Photolysis Products
| Starting Material | Conditions | Major Products | Reference |
|---|---|---|---|
| 2-((4-Bromobenzyl)amino)-2-oxoethyl | UV (254 nm), 6 hours | 4-Bromobenzylamide, Chlorobenzoic acid |
Table 3: Passerini Reaction Performance
| Aldehyde Substrate | Isocyanide | Yield (%) | Reference |
|---|---|---|---|
| 4-Methoxybenzaldehyde | Cyclohexylisocyanide | 82 | |
| 4-Bromobenzaldehyde | tert-Butylisocyanide | 75 |
Stability and Degradation
Key Spectral Data (Compiled from Analogues):
-
IR (KBr) :
-
¹H NMR (CDCl₃) :
Crystallographic Insights
Single-crystal X-ray diffraction of analogous compounds reveals:
-
Torsion Angles : The ester and amide groups adopt non-planar conformations (τ = 68–85°) to minimize steric strain .
-
Packing : Stabilized by C–H···O and π–π interactions between aromatic rings .
Biological Relevance
While direct studies are absent, structurally similar phenacyl esters exhibit:
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate typically involves a reaction between 4-bromobenzylamine and 2-chlorobenzoic acid, often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC). The reaction conditions may vary, but it is generally performed at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
The molecular formula of the compound is C₁₈H₁₈BrClN₁O₃, with a molecular weight of approximately 362.2 g/mol. Its structure features both bromine and chlorine atoms, which contribute to its reactivity and potential biological activity.
Chemistry
-
Intermediate in Organic Synthesis :
- The compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions including substitution, oxidation, and reduction, which are critical for developing new compounds with desired properties.
- Photochemical Studies :
-
Structure-Activity Relationship Studies :
- Its unique combination of functional groups allows researchers to investigate the structure-activity relationships (SAR) of related compounds, aiding in the design of new molecules with enhanced biological activities.
Biology
-
Enzyme Inhibition Studies :
- The compound can be utilized in studies aimed at understanding enzyme inhibition mechanisms. Its interaction with specific enzymes may provide insights into biological pathways and potential therapeutic targets.
-
Biological Probes :
- Due to its ability to interact with biological systems, 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate can be used as a probe for studying cellular processes or signaling pathways.
-
Drug Development :
- Preliminary studies suggest that modifications in the bromobenzyl and chlorobenzoate groups can significantly affect biological interactions and efficacy, making this compound a candidate for further exploration in drug development.
Mechanism of Action
The mechanism of action of 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms in the compound allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Conformation and Packing
2-(4-Chlorophenyl)-2-oxoethyl 2-chlorobenzoate
- Structure : Differs by replacing the 4-bromobenzyl group with a 4-chlorophenyl moiety.
- Key Findings :
- Comparison: The absence of a benzylamino group reduces hydrogen-bonding diversity compared to the target compound.
2-(Benzofuran-2-yl)-2-oxoethyl 2-chlorobenzoate
- Structure : Replaces the bromobenzyl group with a benzofuran ring.
- Key Findings :
- Comparison : The benzofuran group enhances π-stacking but reduces solubility compared to aliphatic/aromatic amine substituents.
2-(4-Bromophenyl)-2-oxoethyl 4-chlorobenzoate
- Structure : Features a 4-bromophenyl-2-oxoethyl group and 4-chlorobenzoate.
- Key Findings :
- Comparison : The para-substituted chloro group on the benzoate reduces steric hindrance compared to ortho-substituted analogs.
2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate
- Structure: Adamantane moiety replaces the benzylamino group.
- Key Findings :
- Comparison : The adamantane group significantly boosts bioactivity compared to simpler aryl/alkyl substituents.
Nitrogen-Containing Analogs (e.g., Compound 6b)
- Structure: (R)-N-(4-bromobenzyl)-2-[(4-bromobenzyl)amino]-2-oxoethyl substituent.
- Key Findings :
- Comparison : Chiral centers and bromine atoms enhance thermal stability but may complicate synthesis.
Biological Activity
2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate is a synthetic organic compound categorized under benzoate esters. Its unique structural features, including a bromobenzyl group, an amino group, and a chlorobenzoate moiety, suggest potential biological activities that merit detailed exploration. This article reviews the compound's synthesis, biological interactions, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate is C16H15BrClNO3, with a molecular weight of approximately 362.2 g/mol. The compound exhibits significant structural complexity due to the presence of halogen atoms and functional groups that influence its reactivity and biological interactions.
Synthesis
The synthesis typically involves the reaction of 4-bromobenzylamine with 2-chlorobenzoic acid, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC). The reaction conditions may vary, but they generally require mild temperatures to ensure optimal yields and purity.
The biological activity of 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate is primarily attributed to its ability to interact with specific enzymes or receptors. The halogen substituents enhance its binding affinity, potentially leading to inhibition of enzymatic activity or modulation of receptor functions.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in various biochemical pathways.
- Receptor Modulation: It could act as a ligand for specific receptors, influencing cellular signaling pathways.
Case Studies
- Anticancer Activity: Preliminary studies indicate that compounds structurally related to 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate exhibit anticancer properties. For instance, similar benzoate derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction.
- Antimicrobial Properties: Research has demonstrated that related compounds possess antimicrobial activity against various pathogens. This suggests that 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate may also exhibit similar properties, warranting further investigation.
- Neuroprotective Effects: Some studies have indicated that compounds with similar structures can protect neuronal cells from oxidative stress. This opens avenues for exploring its potential in neurodegenerative disease models.
Comparative Analysis
To better understand the unique properties of 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[2-(4-bromophenyl)-2-oxoethyl]-4-chlorobenzamide | C16H14BrClN | Potential anti-cancer activity |
| 4-Bromo-N-(phenyl)-N-(pyridin-3-yl)benzamide | C17H15BrN2O | Studied for anti-inflammatory properties |
| Methyl 4-bromobenzoate | C9H9BrO2 | Used as an intermediate in organic synthesis |
Q & A
Basic: What are the optimal synthetic routes for preparing 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate, and how can reaction yields be maximized?
Answer:
The compound can be synthesized via nucleophilic substitution or esterification. A high-yield approach involves reacting 2-chlorobenzoic acid with 2-bromo-1-(4-bromophenyl)ethanone in dimethylformamide (DMF) at room temperature, using sodium carbonate as a base. This method achieves ~97% yield under mild conditions . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Stoichiometry : A 1:1 molar ratio of acid to bromo-ketone minimizes side products.
- Purification : Recrystallization from ethanol improves purity.
Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
Answer:
- X-ray diffraction (XRD) : Resolves crystal packing (monoclinic space group, Å, Å, Å, ) and confirms bond lengths/angles .
- FT-IR : Identifies carbonyl stretches (amide C=O at ~1680 cm, ester C=O at ~1730 cm) and N-H bending (~3300 cm) .
- NMR : H NMR distinguishes aromatic protons (δ 7.2–8.1 ppm) and methylene groups (δ 4.5–5.0 ppm) .
Advanced: How do computational DFT studies reconcile discrepancies between experimental and theoretical spectral data?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model vibrational frequencies and optimize geometry. Discrepancies arise from:
- Solvent effects : Experimental IR/NMR data include solvent interactions, while gas-phase DFT models do not.
- Crystal packing : XRD data reflect intermolecular forces absent in isolated-molecule DFT .
Methodology : Compare Boltzmann-weighted DFT spectra with experimental data using scaling factors (~0.961 for IR) .
Advanced: What intermolecular interactions govern the crystal packing of this compound?
Answer:
Crystal packing is stabilized by:
- C–H···O hydrogen bonds : Form centrosymmetric dimers between amide/ester carbonyls and aromatic C–H groups.
- π–π stacking : Between bromophenyl and chlorobenzoate rings (distance ~3.6 Å) .
- Van der Waals forces : Contribute to layered structures along the -axis.
Advanced: How does photolytic stability impact the compound’s applications in synthetic chemistry?
Answer:
Phenacyl ester derivatives (like this compound) undergo photolysis under UV light, cleaving the ester bond to generate radicals. Stability studies involve:
- Accelerated degradation tests : Expose to 254 nm UV and monitor via HPLC.
- Radical trapping : Use TEMPO to identify photolytic intermediates .
Applications include photo-responsive drug delivery or polymer crosslinking.
Advanced: What strategies are used to assess the biological activity of this compound?
Answer:
- Enzyme inhibition assays : Test against tyrosinase or α-glucosidase using spectrophotometric kinetics (e.g., Lineweaver-Burk plots) .
- Molecular docking : AutoDock/Vina predict binding affinities to target proteins (e.g., PDB: 2Y9X) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7) .
Advanced: What mechanistic insights exist for hydrolysis of the amide and ester groups?
Answer:
- Ester hydrolysis : Catalyzed by acid/base (e.g., NaOH in aqueous ethanol), forming 2-chlorobenzoic acid and a bromobenzylamide intermediate .
- Amide stability : Resists hydrolysis under mild conditions due to resonance stabilization. Strong acids (e.g., HCl, 100°C) cleave the amide bond .
Advanced: How do structural modifications (e.g., halogen substitution) alter physicochemical properties?
Answer:
Comparative studies with analogs (e.g., 4-fluoro or 4-methoxy derivatives) reveal:
- Electron-withdrawing groups (Cl, Br) : Increase melting points and reduce solubility in non-polar solvents .
- Hydrogen bonding : Chloro-substituents enhance C–H···O interactions, while methoxy groups favor π–π stacking .
Methodology : Synthesize analogs, then compare XRD, DSC, and solubility profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
